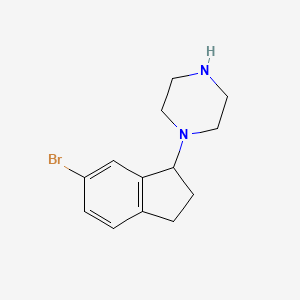

1-(6-Bromo-indan-1-YL)-piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H17BrN2 |

|---|---|

Molecular Weight |

281.19 g/mol |

IUPAC Name |

1-(6-bromo-2,3-dihydro-1H-inden-1-yl)piperazine |

InChI |

InChI=1S/C13H17BrN2/c14-11-3-1-10-2-4-13(12(10)9-11)16-7-5-15-6-8-16/h1,3,9,13,15H,2,4-8H2 |

InChI Key |

SYMIPHKPMISYSL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1N3CCNCC3)C=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 6 Bromo Indan 1 Yl Piperazine

Retrosynthetic Analysis and Key Precursors for the Indan-Piperazine Core

A retrosynthetic analysis of 1-(6-bromo-indan-1-yl)-piperazine reveals two primary disconnection points, leading to key precursors. The most logical disconnection is at the C-N bond between the indan (B1671822) and piperazine (B1678402) moieties. This suggests a synthetic route starting from a 1-functionalized 6-bromoindan and piperazine or a protected piperazine derivative.

Disconnection Approach:

| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C1-N Bond | 6-Bromo-1-indanone (B133036) or 1-halo-6-bromoindan | Piperazine (or a mono-protected derivative) | Reductive amination or Nucleophilic substitution |

The key precursors identified through this analysis are:

6-Bromo-1-indanone: This is a crucial starting material for introducing the piperazine moiety at the 1-position of the indan ring.

Piperazine: As the secondary amine component, piperazine can be used directly or in a mono-protected form (e.g., N-Boc-piperazine) to prevent undesired N,N'-dialkylation. mdpi.com

The synthesis of 6-bromo-1-indanone itself can be achieved from commercially available starting materials through established synthetic protocols.

Detailed Synthetic Routes to this compound

The construction of the this compound scaffold can be accomplished through several multi-step reaction sequences.

Multi-Step Reaction Sequences and Reaction Conditions

A common and efficient method for the synthesis of this compound is through the reductive amination of 6-bromo-1-indanone with piperazine.

Reaction Scheme:

A plausible synthetic route is outlined below:

Step 1: Reductive Amination

6-Bromo-1-indanone is reacted with piperazine in the presence of a reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often a preferred reagent for this transformation due to its mildness and high selectivity for iminium ion reduction.

Reactants: 6-Bromo-1-indanone, Piperazine (or N-Boc-piperazine)

Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

Solvent: Dichloroethane (DCE) or Tetrahydrofuran (THF)

Conditions: Room temperature, inert atmosphere

If N-Boc-piperazine is used, a subsequent deprotection step is required.

Step 2: Deprotection (if necessary)

The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions.

Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent like dioxane.

Solvent: Dichloromethane (DCM)

Conditions: Room temperature

An alternative approach involves the direct nucleophilic substitution of a suitable leaving group at the 1-position of the indan ring by piperazine. This would typically involve the conversion of 6-bromo-1-indanol (obtained by reduction of the indanone) to a halide or sulfonate.

Stereoselective Synthesis Approaches

The synthesis of a specific enantiomer of this compound is crucial for studying its biological activity, as different enantiomers can have distinct pharmacological profiles. Stereoselective synthesis can be achieved using several strategies.

One approach involves the use of a chiral auxiliary. For instance, a chiral amine can be reacted with 6-bromo-1-indanone to form a chiral imine, which is then reduced diastereoselectively. The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched 1-aminoindan, which can then be reacted with a suitable precursor to form the piperazine ring.

Another powerful method is the use of asymmetric catalysis. Chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium) or organocatalysts (e.g., chiral phosphoric acids), can be employed for the asymmetric reduction of the imine intermediate formed from 6-bromo-1-indanone and piperazine. For instance, catalytic asymmetric iminium ion cyclization reactions using a BINOL-derived chiral N-triflyl phosphoramide (B1221513) have been shown to produce 1-aminoindenes with high enantioselectivity, which can be further processed. rsc.org

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods.

Factors Affecting Yield and Purity:

| Factor | Optimization Strategy |

| Stoichiometry of Reactants | Using a slight excess of the piperazine derivative can drive the reaction to completion, but a large excess can lead to purification challenges. |

| Choice of Reducing Agent | While sodium borohydride (B1222165) (NaBH₄) can be used, NaBH(OAc)₃ often gives cleaner reactions and higher yields for reductive aminations. |

| Reaction Temperature and Time | Monitoring the reaction by techniques like TLC or LC-MS helps in determining the optimal reaction time to maximize product formation and minimize side-product formation. |

| Purification Method | Column chromatography is a common method for purifying the final product. The choice of solvent system is critical for achieving good separation. Crystallization or salt formation can also be effective for purification. |

Advanced Chemical Derivatization Strategies for Analogues of this compound

The bromine atom on the indan moiety serves as a versatile handle for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships.

Exploration of Substituents on the Indan Moiety

The bromo group at the 6-position of the indan ring can be readily transformed using various modern cross-coupling reactions.

Common Derivatization Reactions:

| Reaction Type | Reagents and Catalysts | Potential Substituents Introduced |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl, Heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes, Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Et₃N) | Alkynyl groups |

| Buchwald-Hartwig Amination | Amines, Palladium catalyst, Ligand (e.g., BINAP, Xantphos), Base | Amino groups (primary, secondary) |

| Cyanation | Zinc cyanide (Zn(CN)₂), Palladium catalyst | Cyano group |

| Stille Coupling | Organostannanes, Palladium catalyst | Alkyl, Aryl, Vinyl groups |

These derivatization strategies enable the synthesis of a library of analogues with diverse electronic and steric properties at the 6-position of the indan ring, which is crucial for modulating the pharmacological properties of the molecule.

Modifications and Replacements of the Piperazine Ring Nitrogen

The piperazine moiety is a versatile scaffold in medicinal chemistry, largely due to the ease with which its nitrogen atoms can be functionalized. Current time information in Pasuruan, ID. In the context of this compound and related structures, modifications at the N-4 position of the piperazine ring are a primary strategy for modulating pharmacological activity. These modifications typically involve the introduction of various substituents to alter properties such as basicity, lipophilicity, and steric bulk, which in turn influences receptor binding and pharmacokinetic profiles. Current time information in Pasuruan, ID.nih.gov

Common derivatization reactions at the piperazine nitrogen include N-alkylation, N-acylation, and N-arylation. For instance, N-alkylation can be achieved through reactions with alkyl halides or via reductive amination. mdpi.com Acyl groups can be introduced by reacting the piperazine with acid chlorides or anhydrides. nih.gov These synthetic routes allow for the introduction of a diverse array of functional groups, from simple alkyl chains to complex heterocyclic systems. Research on related arylpiperazine derivatives has shown that introducing substituents like trifluoromethylphenyl or chloro- or fluoro-substituted benzene (B151609) rings can significantly enhance biological activity. Current time information in Pasuruan, ID.nih.gov

Introduction of Bridging or Fused Ring Systems

To enhance the potency and selectivity of pharmacologically active compounds, conformational restriction is a widely used strategy. By locking the flexible piperazine ring into a more rigid structure, a specific conformation that fits optimally into a target's binding pocket can be favored. nih.gov For piperazine-containing compounds, this is often achieved by introducing a carbon bridge across the ring, typically between the 2- and 6-positions, to create bicyclic systems like 3,8-diazabicyclo[3.2.1]octanes or 3,9-diazabicyclo[3.3.1]nonanes. nih.gov

The synthesis of these bridged piperazines often starts with a piperazine-2,6-dione (B107378) intermediate. nih.gov Several strategies have been developed to introduce the bridge:

Dieckmann-analogous Cyclization : This involves the cyclization of a precursor like 2-(3,5-dioxopiperazin-2-yl)acetate to form a bicyclic mixed ketal. nih.gov

Stepwise Functionalization and Cyclization : An alternative route involves the allylation of a piperazine-2,6-dione, followed by hydroboration and oxidation to yield an aldehyde. While direct base-catalyzed aldol (B89426) condensation of this aldehyde may result in low yields, conversion to an intermediate like a sulfinylimine can react with a base to give the bridged system in much higher yields. nih.gov

One-Pot Bridging : Reaction of a piperazine-2,6-dione with di-electrophiles such as 1,4-dibromobut-2-ene or 3-bromo-2-bromomethylprop-1-ene can efficiently generate the bridged bicyclic core in a single step. nih.gov

These synthetic methodologies allow for the creation of rigid scaffolds where functional groups can be placed at specific positions on the bridge, providing a three-dimensional arrangement of substituents for probing interactions with biological targets. nih.gov The resulting conformationally restricted analogues are considered aza-analogs of well-known rigid structures like tropanes and granatanes. nih.gov

Strategies for Deuteration and Isotopic Labeling for Mechanistic Studies

Isotopic labeling is an indispensable tool in pharmaceutical research for elucidating reaction mechanisms, studying metabolic pathways, and improving pharmacokinetic profiles. For a compound like this compound, both stable isotope labeling (e.g., with deuterium (B1214612), ²H) and radioisotope labeling (e.g., with iodine-125, ¹²⁵I) can be employed.

Deuteration for Metabolic Stability: Arylpiperazine derivatives often undergo extensive metabolism, primarily through CYP450-dependent oxidation. nih.gov Replacing hydrogen atoms with deuterium at metabolically vulnerable sites can significantly slow down the rate of metabolism due to the kinetic isotope effect—the C-D bond is stronger and harder to break than a C-H bond. acs.org This strategy can prolong the half-life of a compound. Common synthetic approaches to introduce deuterium include:

Reduction with Deuterated Reagents : Precursors containing reducible functional groups (amides, imides, esters) can be treated with powerful deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) to install deuterium atoms. nih.gov

Metal-Catalyzed H-D Exchange : Advanced intermediates or the final compound can be subjected to metal-catalyzed (e.g., Palladium on carbon) hydrogen-deuterium exchange reactions using D₂O as the deuterium source. acs.org

Use of Labeled Building Blocks : Synthesis can commence with commercially available deuterated starting materials to incorporate the isotope at a specific desired position. acs.org

Isotopic Labeling for Mechanistic and Binding Studies: To investigate reaction mechanisms or identify molecular targets, other isotopic labeling strategies are utilized.

Stable Isotope Labeling for Mechanistic Insight : In studying reaction mechanisms, specific reactants can be labeled with deuterium. By analyzing the position and quantity of deuterium in the final product using techniques like NMR and mass spectrometry, the movement of atoms and the nature of transient intermediates can be inferred. nih.gov

Radioisotope Labeling for Target Identification : For mechanistic studies involving biological systems, a radiolabeled version of the molecule can be synthesized. For example, a photoreactive and radioiodinated (e.g., with ¹²⁵I) analog can be used in photoaffinity labeling experiments. nih.gov This allows for the covalent labeling and subsequent identification of the specific protein subunits to which the compound binds. nih.gov

Purification and Spectroscopic Characterization Techniques for Research Purposes

The purification and structural elucidation of this compound and its derivatives are critical steps in the research and development process. A combination of chromatographic and spectroscopic methods is employed to ensure the purity and confirm the chemical structure of the synthesized compounds.

Purification Techniques: Following synthesis, the crude product is typically purified to remove unreacted starting materials, reagents, and by-products. The most common method for research-scale purification is column chromatography on silica (B1680970) gel. The choice of eluent (a mixture of solvents) is optimized to achieve effective separation of the target compound from impurities. For compounds that are basic, such as piperazine derivatives, a small amount of a base like triethylamine (B128534) may be added to the eluent system to prevent tailing on the silica gel column. usask.ca In cases where the compound is a salt, purification may involve recrystallization from a suitable solvent system. For analytical purposes and for the purification of small samples, High-Performance Liquid Chromatography (HPLC) is often used, providing higher resolution and purity. nih.gov

Spectroscopic Characterization: Once purified, the identity and structure of the compound are confirmed using a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. ¹³C NMR provides information about the carbon skeleton of the molecule. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms in more complex derivatives.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), which confirms the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups in the molecule. Characteristic absorption bands can confirm the presence of N-H bonds (in a secondary piperazine), C-H bonds (aromatic and aliphatic), and other functional groups introduced during derivatization. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique provides information about the electronic transitions within the molecule, and is particularly useful for compounds containing chromophores like aromatic rings. acs.org

The collective data from these techniques provides unambiguous evidence for the structure and purity of the synthesized this compound derivatives. acs.org

No Publicly Available Pharmacological Data for this compound

Following a comprehensive and exhaustive search of scientific literature and research databases, no specific pharmacological data for the chemical compound This compound was found. Consequently, it is not possible to provide an article on its molecular pharmacology and target interaction profiling as requested.

The investigation sought to identify quantitative receptor binding affinity studies and functional ligand activity assays for this specific molecule. The search included targeted queries for its interaction with:

Dopamine (B1211576) Receptor Subtypes (D2, D3, D4)

Serotonin (B10506) Receptor Subtypes (5-HT1A, 5-HT2A, 5-HT2C)

Adrenergic, Histaminergic, and other relevant GPCRs

Opioid Receptors

Furthermore, no data was available concerning its functional activity in Cyclic AMP (cAMP) Modulation Assays , which would determine its potential as a receptor agonist, antagonist, or inverse agonist.

While the chemical structure, containing an indane and a piperazine moiety, is suggestive of potential activity at central nervous system targets, particularly monoamine receptors, no published research has characterized these interactions for this specific compound. The broader classes of arylpiperazine and indane derivatives are known to interact with dopaminergic and serotonergic systems, but without specific studies on this compound, any discussion of its pharmacology would be speculative and fall outside the strict requirement of focusing solely on the requested compound.

Therefore, the creation of data tables and detailed research findings as outlined in the request cannot be fulfilled.

Molecular Pharmacology and Target Interaction Profiling of 1 6 Bromo Indan 1 Yl Piperazine

Functional Ligand Activity Assays (Agonism, Antagonism, Inverse Agonism)

Calcium Mobilization Assays

Comprehensive searches of scientific literature and databases did not yield specific data on the effects of 1-(6-Bromo-indan-1-YL)-piperazine in calcium mobilization assays. Therefore, its activity in modulating intracellular calcium levels, either through direct action on calcium channels or indirect G-protein coupled receptor (GPCR) mediated pathways that lead to calcium release from intracellular stores, remains uncharacterized.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

There is currently no publicly available research detailing the interaction of this compound with specific G-protein coupled receptors or its influence on their downstream signaling pathways. While piperazine (B1678402) moieties are common in compounds targeting GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, the specific pharmacological profile of this compound has not been reported. nih.govnih.govnih.govnih.govresearchgate.netmdpi.commdpi.com

Reporter Gene Assays for Receptor Activation

No studies utilizing reporter gene assays to investigate the activation or inhibition of specific receptors by this compound have been identified in the public domain. Such assays are crucial for determining the functional consequences of a ligand binding to its receptor, often by measuring the transcriptional activity of a reporter gene linked to a specific signaling pathway. nih.gov The absence of this data means the functional activity of this compound at any receptor remains unknown.

Enzyme Inhibition and Modulation Studies

Monoamine Oxidase (MAO) Inhibition Profiling

Scientific literature lacks specific data on the inhibitory activity of this compound against either monoamine oxidase-A (MAO-A) or monoamine oxidase-B (MAO-B). nih.govnih.govresearchgate.net Therefore, its potential to modulate the levels of monoamine neurotransmitters through MAO inhibition is currently not established.

Phosphodiesterase (PDE) Inhibition Studies

There is no available research on the inhibitory effects of this compound on any of the phosphodiesterase (PDE) enzyme families. nih.govnih.gov Consequently, its capacity to influence intracellular signaling by preventing the degradation of cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP) has not been determined.

Ligand-Receptor Kinetic Analysis

No studies have been published that analyze the ligand-receptor kinetics of this compound. nih.govibmc.msk.ruresearchgate.netresearchgate.net This includes the determination of its association (k_on) and dissociation (k_off) rate constants for any potential biological targets. As a result, key parameters such as its binding affinity (K_D) and residence time at any receptor are not known.

Association and Dissociation Rates

In the realm of molecular pharmacology, the association rate (k_on_) and dissociation rate (k_off_) are critical parameters that define the kinetics of a ligand's interaction with its receptor. The association rate constant quantifies the speed at which a ligand binds to its target, while the dissociation rate constant describes the speed at which the ligand-receptor complex breaks apart. The ratio of k_off_ to k_on_ determines the equilibrium dissociation constant (K_d_), a measure of binding affinity.

A comprehensive review of the scientific literature reveals a lack of specific studies detailing the experimental determination of the association and dissociation rates for this compound with its potential biological targets. Research has predominantly focused on its utility as a synthetic precursor for more complex molecules with desired pharmacological profiles. Consequently, the kinetic parameters that would describe the binding of this compound itself have not been a primary area of investigation.

Allosteric Modulation Investigations

Allosteric modulation occurs when a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. This mechanism offers a more nuanced approach to modulating receptor function compared to direct agonism or antagonism.

There are no specific investigations reported in the scientific literature that explore the potential of this compound to act as an allosteric modulator at any receptor or transporter. The research focus has remained on its role as a scaffold for orthosteric ligands.

Interaction with Transporter Proteins (e.g., DAT, SERT, NET)

The primary area where the pharmacological relevance of the this compound scaffold is evident is in its use for the synthesis of potent and selective ligands for monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Piperazine derivatives are a well-established class of compounds that interact with these transporters. researchgate.netwikipedia.org

While direct binding data for this compound is scarce, its structural contribution is integral to the high affinity of the final compounds. For instance, it has been utilized as a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs). The synthesis of these potent SERT ligands underscores the importance of the piperazine and bromo-indan moieties in achieving high-affinity binding to the serotonin transporter. nih.gov Serotonin transporters are crucial for regulating serotonin levels in the synapse and are the primary target for many antidepressant medications. phcogj.comphcogj.com

Similarly, the piperazine scaffold is a common feature in many dopamine D3 receptor antagonists. nih.govnih.gov The development of these selective ligands often involves the use of this compound as a starting material, indicating that this structural motif is favorable for interaction with the dopamine D3 receptor.

The following table summarizes the binding affinities of representative compounds that have been synthesized using this compound as an intermediate, illustrating the utility of this scaffold in targeting monoamine transporters and receptors.

| Derivative Compound Class | Target | Binding Affinity (Ki) |

| Dopamine D3 Receptor Antagonists | Dopamine D3 Receptor | High (nanomolar range) |

| Selective Serotonin Reuptake Inhibitors | Serotonin Transporter (SERT) | High (nanomolar range) |

Note: Specific Ki values for a range of derivatives can be found in the primary literature focused on the respective final compounds.

Molecular Mechanism Elucidation at the Cellular and Subcellular Level

The elucidation of a compound's molecular mechanism of action at the cellular and subcellular level involves investigating its effects on intracellular signaling pathways, ion channel function, enzyme activity, and other cellular processes that occur downstream of receptor binding.

Given the absence of direct pharmacological studies on this compound, its cellular and subcellular effects have not been experimentally determined. Any discussion of its potential mechanisms would be speculative and based on the known pharmacology of the targets for which it serves as a synthetic precursor. For example, interaction with the dopamine D3 receptor would likely modulate adenylyl cyclase activity and downstream signaling cascades involving protein kinase A. Similarly, inhibition of the serotonin transporter would lead to an increase in extracellular serotonin levels, impacting a wide array of serotonergic signaling pathways. However, without direct experimental evidence, these remain hypotheses for the parent compound.

Preclinical Efficacy and Pharmacological Evaluation in Research Models of 1 6 Bromo Indan 1 Yl Piperazine

In Vitro Cellular Models for Neurotransmitter Release and Uptake Studies

There is no available research detailing the effects of 1-(6-Bromo-indan-1-YL)-piperazine on neurotransmitter release and uptake in cellular models. Such studies would typically involve synaptosomes or cultured neurons to assess the compound's influence on the transport of key neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine.

In Vitro Assays for Neuronal Activity and Synaptic Plasticity

Information regarding the impact of this compound on neuronal activity and synaptic plasticity is not present in the public domain. These investigations would typically utilize techniques such as electrophysiology on brain slices to measure parameters like long-term potentiation (LTP) and long-term depression (LTD), providing insights into the compound's potential effects on learning and memory at a cellular level.

In Vivo Behavioral Pharmacology in Rodent Models

No in vivo studies on this compound in rodent models have been published. This area of research is critical for understanding the potential therapeutic applications of a compound.

Models of Neuropsychiatric Disorders (e.g., Depression, Anxiety, Psychosis)

There is no data on the evaluation of this compound in established animal models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze, light-dark box), or psychosis (e.g., prepulse inhibition, amphetamine-induced hyperlocomotion).

Cognitive Performance and Memory Models

The effects of this compound on cognitive function and memory have not been documented. Such research would involve tasks like the Morris water maze, novel object recognition test, or passive avoidance test to assess learning and memory.

Motor Activity and Coordination Assessments

There is no information available regarding the impact of this compound on motor activity and coordination. These assessments, often conducted using open field tests or rotarod performance, are crucial for identifying potential motor side effects.

Reward System Modulation Studies

The influence of this compound on the brain's reward pathways has not been investigated in published studies. Research in this area, for example, using conditioned place preference paradigms, would be necessary to understand the compound's potential for abuse or its ability to modulate motivation.

Neurochemical Assessments in Animal Brain Tissue

Neurochemical assessments are fundamental in preclinical studies to determine a compound's effect on brain chemistry. These evaluations typically involve analyzing brain tissue from animal models following administration of the test compound.

A primary step in the neurochemical assessment of this compound would be to measure its impact on the levels of key neurotransmitters and their metabolites in specific brain regions. Given the piperazine (B1678402) core, the focus would be on the dopaminergic and serotonergic systems. rti.orgnih.govresearchgate.net Techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection are standard for quantifying these neurochemicals in microdialysates or tissue homogenates from brain regions implicated in neuropsychiatric disorders, such as the prefrontal cortex, striatum, and hippocampus.

Table 1: Illustrative Data for Neurotransmitter and Metabolite Analysis This table is for illustrative purposes only and does not represent actual data for this compound.

| Brain Region | Neurotransmitter/Metabolite | % Change from Vehicle |

|---|---|---|

| Prefrontal Cortex | Dopamine (DA) | +25% |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | +15% | |

| Homovanillic acid (HVA) | +20% | |

| Serotonin (5-HT) | +30% | |

| 5-Hydroxyindoleacetic acid (5-HIAA) | +18% | |

| Striatum | Dopamine (DA) | +40% |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | +22% |

Gene Expression and Protein Level Changes

To understand the long-term adaptive changes induced by this compound, researchers would investigate its effects on gene expression and protein levels in the brain. Techniques like quantitative polymerase chain reaction (qPCR) and Western blotting would be employed to measure changes in the expression of genes and proteins related to its presumed targets, such as dopamine and serotonin receptors, transporters, and signaling pathway components.

Table 2: Illustrative Data for Gene and Protein Expression Analysis This table is for illustrative purposes only and does not represent actual data for this compound.

| Target | Method | Brain Region | Fold Change vs. Vehicle |

|---|---|---|---|

| D2 Receptor mRNA | qPCR | Striatum | 1.5 |

| 5-HT1A Receptor Protein | Western Blot | Hippocampus | 1.8 |

Neuroimaging Techniques in Animal Models (e.g., PET, SPECT, fMRI for Receptor Occupancy)

Neuroimaging techniques are invaluable for in vivo assessment of a drug's interaction with its target in the living brain. For a compound like this compound, Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) would be the primary modalities to determine receptor occupancy. These studies involve the use of a radiolabeled ligand that binds to the target receptor. By administering the unlabeled compound (this compound), researchers can measure the displacement of the radioligand and thus calculate the percentage of receptors occupied by the drug at different doses. nih.gov The development of a radiolabeled version of this compound or a related analog would be a crucial step for these studies. nih.govnih.govnih.gov

Functional magnetic resonance imaging (fMRI) could also be used to assess changes in brain activity patterns following administration of the compound, providing insights into its functional consequences on a network level.

Electrophysiological Recordings in Preclinical Systems

Electrophysiology provides a direct measure of neuronal activity and how it is modulated by a pharmacological agent. In vitro techniques like patch-clamp recordings from brain slices would allow for a detailed examination of the effects of this compound on the firing rate and pattern of individual neurons, as well as on synaptic transmission. In vivo electrophysiological recordings in anesthetized or freely moving animals would provide information on how the compound alters the activity of neuronal populations within specific brain circuits.

Ex Vivo Tissue Studies to Confirm Molecular Target Engagement

Ex vivo studies bridge the gap between in vitro and in vivo experiments. nih.gov Following in vivo administration of this compound, animal brains can be collected and prepared for ex vivo analysis. Techniques like autoradiography, using a radiolabeled ligand for the suspected target receptor, can visually and quantitatively demonstrate that the compound has reached the brain and is binding to its intended target. nih.gov This provides direct evidence of target engagement in a physiological context.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dopamine |

| Serotonin |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) |

| Homovanillic acid (HVA) |

Structure Activity Relationship Sar and Structure Property Relationship Spr of 1 6 Bromo Indan 1 Yl Piperazine Analogues

Impact of Indan (B1671822) Ring Substitutions on Receptor Binding and Functional Activity

The indan ring system is a crucial component of this class of compounds, and substitutions on this ring significantly influence their interaction with biological targets.

The position of the bromo substituent on the indan ring has a marked effect on receptor affinity. Studies on related 1-piperazino-3-phenylindans have shown that substitution at the 6-position is favorable for affinity at both D1 and D2 dopamine (B1211576) receptors. nih.gov Specifically, 6-chloro or 6-fluoro substituted derivatives demonstrated a preference for D1 receptors. nih.gov This suggests that the placement of a halogen at the 6-position of the indan ring is a key determinant of receptor interaction and selectivity. While direct data for the 6-bromo analogue is not explicitly detailed in the provided search results, the trends observed with other halogens at this position strongly imply its importance.

The electronic and steric properties of substituents on the indan ring play a significant role in modulating receptor affinity. Research on a series of 1-(2,2-dimethylpiperazino)-3-arylindans revealed that most derivatives with substitutions on the indan ring, excluding 4-, 5-, 7-, and 4'-chloro-substituted derivatives, exhibit potent D1 affinity. nih.gov This indicates that the electronic nature and position of substituents are critical. For instance, the introduction of small lipophilic groups in certain positions can lead to increased activity. ijrrjournal.com The steric bulk of substituents can also influence binding. While not directly addressing the indan ring of the titular compound, studies on related quinazoline (B50416) derivatives show that bulky groups can confer selectivity for specific receptor subtypes. acs.org

Role of the Piperazine (B1678402) Moiety in Ligand-Target Interactions

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily modified and its favorable physicochemical properties. nih.govresearchgate.neteurekaselect.com It often serves as a key linker and pharmacophoric element in drug design. nih.govnih.gov

Substitutions on the nitrogen atoms of the piperazine ring are a critical determinant of biological activity. nih.gov The nature of the substituent can dramatically alter receptor affinity and selectivity. For example, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, N-substitution on the piperazine ring with various substituted indole (B1671886) rings was well-tolerated and influenced D2 and D3 receptor affinity. nih.gov Furthermore, the introduction of different sulfonamide derivatives to the piperazine nitrogen in another series significantly improved D3 affinity. researchgate.net In some cases, replacing the piperazine ring with a piperidine (B6355638) moiety can drastically change receptor preference, highlighting the importance of the nitrogen at position 4. nih.gov

Interactive Data Table: Impact of Piperazine N-Substituents on Dopamine Receptor Affinity

| Compound ID | Piperazine N-Substituent | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 Selectivity (D2/D3) |

| (-)-10e | Indole-2-carboxamide | 47.5 | 0.57 | 83.3 |

| (+)-10e | Indole-2-carboxamide | 113 | 3.73 | 30.3 |

| 10g | Indazole | High | High | - |

| 10i | Benzo[b]thiophene | High | High | - |

| D-660 | Substituted benzenesulfonyl | - | High | High |

| D-668 | Hydroxylated benzenesulfonyl | High | High | - |

Data synthesized from multiple sources. nih.govresearchgate.net

The conformation of the piperazine ring is an important factor in its interaction with target receptors. Infrared spectral and dipole moment measurements suggest that the N-H group in a piperazine ring, similar to piperidine, preferentially adopts an equatorial position. rsc.org The rigid nature of the piperazine ring can be advantageous in drug design, helping to properly orient substituents for optimal receptor binding. nih.govresearchgate.net The pKa of the piperazine ring, which is influenced by nearby chemical groups, affects its protonation state and, consequently, its interaction with the receptor and its solubility. rsc.orgnih.govsemanticscholar.org

Influence of Linker Chemistry and Length

The linker connecting the indan and piperazine moieties, or a linker attached to the piperazine ring, can significantly impact the biological activity of the resulting compound. The length and chemical nature of the linker are crucial for establishing the correct distance and geometry for productive binding to the target protein. nih.gov

In the context of Proteolysis Targeting Chimeras (PROTACs), which utilize a linker to connect a target protein binder and an E3 ligase ligand, the insertion of a piperazine moiety into the linker has been shown to improve rigidity and solubility upon protonation. rsc.orgnih.govsemanticscholar.org Studies on coumarin-piperazine derivatives have indicated that varying the linker length between three or four carbons resulted in only minimal differences in affinity for the 5-HT1A receptor. nih.gov However, in other systems, such as 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, the linker's composition (e.g., amide vs. methylene) can influence binding affinity, although the effects are not always predictable. nih.gov For instance, a 5-substituted indole derivative with a methylene (B1212753) linker showed a twofold decrease in affinity for both D2 and D3 receptors compared to its amide counterpart. nih.gov

Stereochemical Considerations and Enantiomeric Purity on Biological Activity

The biological activity of chiral drugs can be significantly influenced by stereochemistry, with enantiomers often exhibiting different pharmacological and toxicological profiles. In the case of 1-(6-Bromo-indan-1-YL)-piperazine analogues, the carbon at the 1-position of the indane ring is a stereocenter, leading to the existence of (R) and (S) enantiomers. The spatial arrangement of the substituents around this chiral center can dramatically affect the molecule's ability to bind to its biological target.

Research on related chiral piperazine derivatives has consistently demonstrated the critical role of enantiomeric purity in determining biological activity. For instance, studies on chiral non-racemic (piperazin-2-yl)methanol derivatives have shown that enantiomers can have varying affinities for sigma receptors. researchgate.netnih.gov Similarly, in a series of heterocyclic analogues of arylpiperazines, the enantiomers of the most potent racemic compound exhibited differential activity, with the (-)-enantiomer displaying higher affinity at both D2 and D3 dopamine receptors compared to the (+)-enantiomer. nih.gov This stereoselectivity is attributed to the specific three-dimensional orientation of the molecule, which dictates its interaction with the chiral environment of the receptor's binding pocket.

For this compound analogues, it is therefore highly probable that one enantiomer will exhibit significantly higher affinity and/or potency at its target receptor than the other. The synthesis of enantiomerically pure compounds is crucial to fully characterize the pharmacological profile and to develop a drug with an optimal therapeutic index. mdpi.com Methods such as chiral synthesis or resolution of racemic mixtures are employed to isolate the individual enantiomers, allowing for a detailed investigation of their distinct biological effects. mdpi.com The determination of the absolute configuration of the more active enantiomer is a key step in understanding the structure-activity relationship (SAR) at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

Derivation of QSAR Models for Receptor Binding Affinities

QSAR models for receptor binding affinities aim to identify the physicochemical properties of molecules that are critical for their interaction with a specific receptor. For analogues of this compound, a QSAR study would typically involve a series of compounds where the indane or piperazine moieties are systematically modified.

The process involves calculating a variety of molecular descriptors for each analogue, which can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to develop a mathematical equation that relates these descriptors to the experimentally determined receptor binding affinities (e.g., Ki or IC50 values). nih.govnih.gov

For example, a QSAR study on a series of piperidine derivatives acting as CCR5 antagonists successfully developed models using a combination of structural, spatial, electronic, and physicochemical parameters. nih.gov Similarly, QSAR models for piperazine derivatives as renin inhibitors have been established, highlighting the importance of specific descriptors in binding affinity. benthamopen.comlongdom.orgresearchgate.net For this compound analogues, a QSAR model might reveal, for instance, that the binding affinity is positively correlated with the hydrophobicity of a substituent on the piperazine ring and negatively correlated with its steric bulk.

The statistical validity of the derived QSAR models is crucial and is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation with a test set of compounds. nih.govresearchgate.net A robust and predictive QSAR model can then be used to virtually screen new analogues and prioritize their synthesis and biological evaluation.

Predictive Modeling for Functional Potencies

Beyond receptor binding, QSAR models can also be developed to predict the functional potency of compounds, such as their ability to act as agonists, antagonists, or inverse agonists. This requires experimental data on the functional activity of the analogues, for example, from in vitro cell-based assays measuring the biological response upon receptor activation or inhibition.

The methodology for developing predictive models for functional potencies is similar to that for binding affinities, involving the calculation of molecular descriptors and the use of statistical methods to build the model. The resulting QSAR equation would correlate the structural features of the this compound analogues with their functional efficacy and potency (e.g., EC50 or Emax values).

A study on mono-substituted 4-phenylpiperidines and -piperazines demonstrated the utility of QSAR in understanding the in vivo biological response, which is a reflection of functional potency. nih.gov By modeling physicochemical descriptors against the in vivo effects, the researchers were able to gain a comprehensive understanding of the biological response. For the this compound series, a predictive QSAR model for functional potency could guide the design of analogues with a desired pharmacological profile, such as high potency and specific functional activity.

The following table provides a hypothetical example of data that could be used to generate a QSAR model for receptor binding affinity.

| Compound | Substitution on Piperazine | LogP | Molecular Weight | Receptor Affinity (Ki, nM) |

| 1 | H | 3.5 | 311.24 | 50 |

| 2 | 4-CH3 | 3.9 | 325.27 | 35 |

| 3 | 4-Cl | 4.2 | 345.68 | 20 |

| 4 | 4-F | 3.7 | 329.23 | 25 |

| 5 | 4-OCH3 | 3.6 | 341.27 | 45 |

SAR for Selectivity against Off-Targets

A critical aspect of drug design is to achieve selectivity for the desired biological target over other related or unrelated targets, thereby minimizing the potential for off-target side effects. The Structure-Activity Relationship (SAR) for selectivity of this compound analogues involves understanding how structural modifications influence their binding affinity for off-targets.

The piperazine moiety is a common scaffold in many centrally acting drugs and can interact with various receptors, including dopamine, serotonin (B10506), and adrenergic receptors. ijrrjournal.com Therefore, modifications to the piperazine ring and its substituents are key to modulating selectivity. For instance, the nature of the substituent at the N-4 position of the piperazine ring can significantly impact the affinity for different receptor subtypes.

A study on heterocyclic analogues of arylpiperazines found that the position of attachment of a heterocyclic ring to the piperazine moiety influenced the binding affinity profiles for both D2 and D3 dopamine receptors. nih.gov Similarly, research on 4-phenylpiperidines and -piperazines revealed that the position and physicochemical character of the aromatic substituent were critical for the in vivo effects, which were correlated with affinities to the dopamine D2 receptor and monoamine oxidase A (MAO A). nih.gov

For this compound analogues, a systematic exploration of the SAR would involve synthesizing and testing compounds with diverse substituents on the piperazine ring against a panel of relevant off-targets. This would help in identifying the structural features that confer selectivity. For example, introducing bulky substituents on the piperazine ring might sterically hinder binding to certain off-targets while maintaining or improving affinity for the primary target. The bromine atom on the indane ring also offers a handle for modification to fine-tune selectivity.

The following table illustrates a hypothetical SAR for selectivity against two off-target receptors.

| Compound | Substitution on Piperazine | Target Receptor Ki (nM) | Off-Target 1 Ki (nM) | Off-Target 2 Ki (nM) | Selectivity (Off-Target 1/Target) | Selectivity (Off-Target 2/Target) |

| 1 | H | 20 | 200 | 500 | 10 | 25 |

| 2 | 4-Methyl | 15 | 300 | 600 | 20 | 40 |

| 3 | 4-Ethyl | 18 | 450 | 750 | 25 | 41.7 |

| 4 | 4-Isopropyl | 30 | 900 | 1500 | 30 | 50 |

| 5 | 4-Phenyl | 50 | 500 | 1000 | 10 | 20 |

This data suggests that increasing the size of the alkyl substituent at the 4-position of the piperazine ring may lead to increased selectivity against Off-Target 1 and Off-Target 2.

Based on the current search, there are no publicly available scientific articles detailing computational chemistry and molecular modeling studies specifically for the compound "this compound".

Therefore, it is not possible to provide a detailed analysis of its molecular docking simulations, molecular dynamics, or free energy perturbation calculations as requested in the article outline. The provided search results discuss computational studies on other molecules containing piperazine or indane moieties, but not on the specific compound of interest.

To generate the requested article, research data from studies focusing explicitly on "this compound" would be required.

Analytical Methodologies for Research and Discovery of 1 6 Bromo Indan 1 Yl Piperazine

Advanced Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 1-(6-bromo-indan-1-yl)-piperazine from starting materials, byproducts, and potential degradants, as well as for the critical assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound. The development of a robust HPLC method is crucial for ensuring the quality and consistency of the active pharmaceutical ingredient (API). A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated to separate the target compound from any process-related impurities or degradation products.

Method development would involve a systematic evaluation of stationary phases, mobile phase composition, and detector wavelength. For a compound with the structural characteristics of this compound, a C18 column is a common starting point for the stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comresearchgate.net A gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the elution of all components within a reasonable timeframe and with good peak shape. nih.gov

The validation of the HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines and would include the assessment of parameters such as specificity, linearity, range, accuracy, precision, and robustness. jocpr.comhakon-art.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions that could be applied for the analysis of this compound based on methods for similar piperazine (B1678402) derivatives.

Chiral Chromatography for Enantiomer Separation

The indan (B1671822) moiety of this compound contains a chiral center at the C1 position. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, their separation and individual characterization are of paramount importance. nih.gov Chiral HPLC is the gold standard for the enantioselective analysis of such compounds. nih.gov

The development of a chiral separation method typically involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral molecules, including those containing amine functionalities. nih.gov Both normal-phase and reversed-phase modes can be explored. In normal-phase chromatography, a mobile phase consisting of a mixture of alkanes (e.g., n-hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is common. In reversed-phase mode, mixtures of water and organic modifiers like acetonitrile or methanol, often with additives, are used. nih.gov

Table 2: Representative Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® IB) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This table illustrates a potential chiral HPLC method for the enantiomeric separation of this compound, drawing on established methods for chiral amine separations.

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. When coupled with liquid chromatography (LC-MS), it becomes an exceptionally sensitive and selective tool for both qualitative and quantitative analysis.

LC-MS/MS for Trace Analysis in Biological Matrices (Preclinical)

During preclinical development, it is essential to understand the pharmacokinetic profile of a new drug candidate. This requires the development of a sensitive and reliable method for the quantification of the drug in biological matrices such as plasma, urine, and tissue homogenates. mdpi.comnih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice for this purpose due to its high sensitivity, specificity, and throughput. mdpi.comnih.govresearchgate.net

A typical LC-MS/MS bioanalytical method involves sample preparation to remove proteins and other interfering substances, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. mdpi.comnih.gov Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. semanticscholar.org

The method is rigorously validated to ensure its reliability, with parameters such as the lower limit of quantification (LLOQ), linearity, accuracy, precision, recovery, and matrix effect being thoroughly assessed. mdpi.comnih.govresearchgate.net

Table 3: Illustrative LC-MS/MS Bioanalytical Method Validation Parameters

| Parameter | Representative Value |

| Linearity Range | 1 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (RSD%) | < 15% |

| Intra- and Inter-day Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by internal standard |

This table provides an example of typical validation results for a bioanalytical LC-MS/MS method for a small molecule drug in plasma.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

1D and 2D NMR Techniques

One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental for the initial characterization of this compound. nih.govnih.govmdpi.com The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. nih.govnih.govmdpi.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indan-H1 | ~4.5 (t) | ~68 |

| Indan-H2 | ~2.0-2.4 (m) | ~30 |

| Indan-H3 | ~2.8-3.2 (m) | ~35 |

| Indan-H4 | ~7.3 (d) | ~125 |

| Indan-C5 | - | ~130 |

| Indan-C6 | - | ~122 (C-Br) |

| Indan-H7 | ~7.4 (s) | ~128 |

| Piperazine-H (axial/equatorial) | ~2.5-3.0 (m) | ~50 |

| Piperazine-H (axial/equatorial) | ~2.5-3.0 (m) | ~45 |

Note: These are predicted chemical shift values based on the analysis of similar structures and may vary from experimental values. The multiplicity is indicated as s (singlet), d (doublet), t (triplet), and m (multiplet).

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed scientific literature. The Cambridge Structural Database (CSD), a comprehensive repository for small-molecule organic and metal-organic crystal structures, does not currently contain an entry for this specific compound. cam.ac.ukcam.ac.uk

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. Such an analysis would provide precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the indane and piperazine ring systems and their relative orientation.

In the absence of experimental data for this compound, insights into its likely solid-state structure can be inferred from crystallographic studies of structurally related compounds. For instance, studies on various substituted arylpiperazine derivatives often reveal that the piperazine ring adopts a stable chair conformation. nih.govresearchgate.net The conformation of the indane moiety and the stereochemistry at the chiral center (C1 of the indane ring) would be definitively established through X-ray analysis.

Furthermore, a crystal structure would elucidate the intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonds (if a suitable donor/acceptor is present), halogen bonds involving the bromine atom, and van der Waals forces, are crucial for understanding the physical properties of the solid material. For example, crystal structures of other bromo-substituted heterocyclic compounds show various intermolecular interactions, including C–H⋯Br hydrogen bonds, which can influence crystal packing. nih.gov

Should a crystal structure for this compound become available, the key parameters would be presented in a table similar to the hypothetical example below.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C₁₃H₁₇BrN₂ |

| Formula Weight | 281.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | Value |

| R-factor (%) | Value |

This table is for illustrative purposes only, as no experimental crystallographic data has been published for this compound.

The determination and analysis of the crystal structure of this compound would be a valuable contribution to the chemical sciences, providing a fundamental piece of structural information for this compound.

Strategic Perspectives in Drug Discovery and Lead Optimization for 1 6 Bromo Indan 1 Yl Piperazine

1-(6-Bromo-indan-1-YL)-piperazine as a Lead Compound for CNS Disorders

The selection of a suitable lead compound is a critical first step in the drug discovery pipeline. This compound has been identified as a promising lead for CNS disorders due to its structural features that suggest potential interactions with key neurotransmitter receptors. The central nervous system relies on a complex interplay of neurotransmitters and their receptors to regulate mood, cognition, and motor function. nih.gov

The indane and piperazine (B1678402) moieties are common scaffolds in known CNS-active drugs. The piperazine ring, in particular, is a versatile structure found in a wide array of compounds targeting CNS receptors. nih.govnih.gov The bromine substitution on the indane ring provides a specific chemical feature that can influence the compound's binding affinity and selectivity for its target receptors. The molecular weight of 281.19 g/mol and a predicted boiling point of 354.3±42.0 °C are some of its basic chemical properties. chemicalbook.com The journey from a lead compound to a viable drug candidate often involves extensive research to understand its mechanism of action and to optimize its properties.

Strategies for Optimizing Receptor Selectivity and Potency

Once a lead compound is identified, the next crucial phase is lead optimization. The primary goals of this phase are to enhance the compound's potency (the concentration required to produce a desired effect) and its selectivity (the ability to interact with the intended target without affecting other molecules in the body). nih.gov High selectivity is particularly important for CNS drugs to minimize off-target side effects. nih.gov

Several strategies are employed to optimize compounds like this compound:

Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogues of the lead compound to understand how specific structural modifications affect its biological activity. For instance, altering the substituents on the piperazine ring or the indane nucleus can dramatically impact receptor binding. nih.gov

Bioisosteric Replacement: In this approach, certain atoms or functional groups in the molecule are replaced with others that have similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For example, replacing the bromine atom with other halogens or different functional groups could be explored.

Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict how different structural modifications will affect the compound's interaction with its target receptor. This allows for a more rational and targeted approach to analogue design. nih.gov

The table below illustrates how modifications to a related piperazine-containing scaffold can impact receptor binding affinity, a key aspect of potency.

| Compound | R1 | Cavα2δ-1 (Ki, nM) |

| 11m | 6-Br | 16 ± 28 |

| 11mR | 6-Br | 8 ± 2 |

| 11mS | 6-Br | 2903 ± 703 |

| 11n | 6-CN | 288 ± 139 |

| 11o | 6-NHEt | 44 ± 23 |

| 11p | 6-(4-pyridinyl) | 38 ± 13 |

| Data from a study on piperazinyl bicyclic derivatives, demonstrating the effect of substitutions on binding affinity. nih.gov |

Rational Design of Second-Generation Analogues

The insights gained from initial SAR studies and computational modeling guide the rational design of second-generation analogues. The goal is to develop new compounds with superior properties compared to the original lead. This often involves a multi-parameter optimization process, where potency, selectivity, and pharmacokinetic properties are simultaneously considered.

For instance, if initial studies indicate that this compound has some affinity for a desired CNS target but also interacts with other receptors, second-generation analogues would be designed to enhance the affinity for the primary target while reducing off-target interactions. This might involve introducing bulkier substituents to sterically hinder binding to unwanted receptors or modifying electronic properties to favor interaction with the target's specific binding pocket. nih.gov The synthesis of these new analogues can be a complex process, often involving multiple chemical steps. mdpi.com

Assessment of Translational Potential Based on Preclinical Findings

Before a drug candidate can be tested in humans, its safety and efficacy must be rigorously evaluated in preclinical studies. This assessment of translational potential is a critical step to determine if the promising results observed in the laboratory are likely to translate to clinical success.

Key aspects of preclinical assessment include:

In Vitro Assays: These are laboratory-based tests that evaluate the compound's activity at the molecular and cellular level. This includes determining its binding affinity for the target receptor and its functional effect (e.g., as an agonist or antagonist). nih.gov

In Vivo Animal Models: The compound is tested in animal models of the CNS disorder to evaluate its efficacy in a living organism. These studies can provide valuable information about the compound's potential therapeutic effects and its effective dose range. nih.gov

Pharmacokinetic Studies: These studies examine how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound. A successful CNS drug must be able to cross the blood-brain barrier to reach its target in the brain. nih.gov

Toxicology Studies: These studies are designed to identify any potential toxic effects of the compound.

Q & A

Basic: What are the optimized synthetic routes for 1-(6-Bromo-indan-1-YL)-piperazine, and how can reaction conditions be tailored for high yields?

Methodological Answer:

A common approach involves coupling a brominated indane derivative with piperazine via nucleophilic substitution. For example, in analogous piperazine syntheses, propargyl bromide is used as an alkylating agent in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane gradients) . Reaction monitoring via TLC (e.g., 1:2 hexane:ethyl acetate) ensures intermediate formation. For brominated aromatic systems, optimizing stoichiometry (e.g., 1.2 equiv. bromide) and reaction time (6–7 hours) improves yields . Catalytic methods using CuSO₄·5H₂O and sodium ascorbate for click chemistry (e.g., triazole formation) may also apply for functionalized derivatives .

Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR/HRMS : Confirm molecular structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for bromoindane) and high-resolution mass spectrometry.

- X-ray Crystallography : Resolve stereochemical ambiguities; refinement parameters (e.g., R[F² > 2σ(F²)] = 0.045) ensure structural accuracy .

- HPLC-PDA : Assess purity (>95%) and detect impurities. Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from rotamers or residual solvents, requiring repeated crystallization or alternative solvents (e.g., DCM/EtOAC) .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. For example, fluorobenzyl-piperazine derivatives showed anticancer activity via EGFR inhibition .

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity. Adjust the indane moiety’s substituents to optimize LogP (target ~2–3) and polar surface area (<60 Ų) for blood-brain barrier penetration .

- MD Simulations : Validate binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .

Advanced: What experimental strategies address contradictions in biological activity data across in vitro and in vivo studies?

Methodological Answer:

- Dose-Response Refinement : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour assays vs. acute toxicity).

- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance (e.g., CYP3A4/2D6 inhibition) that may reduce in vivo efficacy .

- Formulation Adjustments : Improve solubility via salt formation (e.g., hydrochloride) or co-solvents (e.g., PEG-400) .

- Orthogonal Models : Validate anticancer activity in both 2D cell lines and 3D spheroids to rule out false positives from assay artifacts .

Advanced: How is the regioselectivity of bromination on the indane moiety controlled during synthesis?

Methodological Answer:

- Directing Groups : Introduce temporary groups (e.g., acetyl) to steer bromination to the 6-position.

- Lewis Acid Catalysis : Use FeBr₃ or AlCl₃ to enhance electrophilic substitution at the para position relative to existing substituents .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor mono-bromination, while excess Br₂ in acetic acid may lead to di-substitution . Post-reaction quenching with Na₂S₂O₃ removes residual bromine.

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to avoid dermal exposure.

- Ventilation : Use fume hoods due to potential respiratory irritancy (H335 hazard) .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

- Fragment Replacement : Swap piperazine with morpholine or thiomorpholine to assess flexibility .

- Bioisosteres : Replace bromine with CF₃ or CN to modulate electronic effects without steric hindrance .

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding at the piperazine N-atoms) using 3D-QSAR .

- In Vivo PK/PD : Compare AUC and Cmax of derivatives to prioritize candidates with >30% oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.